molecular formula C20H25N3O3 B2449351 N1-benzyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953158-37-7

N1-benzyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2449351
CAS No.: 953158-37-7
M. Wt: 355.438
InChI Key: UFISFBHMXDYRBH-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it valuable in drug discovery, materials science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves the reaction of benzylamine with oxalyl chloride to form an intermediate, which is then reacted with 1-(furan-2-ylmethyl)piperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-benzyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is used in several scientific research applications:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies related to enzyme inhibition and receptor binding.

    Medicine: Potential use in drug discovery and development for targeting specific biological pathways.

    Industry: Used in the development of new materials with specific properties, such as catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N1,N2-bis(furan-2-ylmethyl)oxalamide: Similar structure but lacks the benzyl group.

    N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-phenethyloxalamide: Contains a phenethyl group instead of a benzyl group

Uniqueness

N1-benzyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in drug discovery and materials science.

Properties

IUPAC Name

N'-benzyl-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c24-19(21-13-16-5-2-1-3-6-16)20(25)22-14-17-8-10-23(11-9-17)15-18-7-4-12-26-18/h1-7,12,17H,8-11,13-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFISFBHMXDYRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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